molecular formula C11H12N2O3 B1450524 Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 909717-95-9

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1450524
CAS RN: 909717-95-9
M. Wt: 220.22 g/mol
InChI Key: SDVFLQFOGOPRKG-UHFFFAOYSA-N
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Description

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The InChI code for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is 1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3 .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Physical And Chemical Properties Analysis

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has a molecular weight of 220.23 . It is a solid at room temperature .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which are structurally similar to Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, have been studied extensively for their biomedical applications . They have been found to have potential in various areas of medicine, including as antiviral, anticancer, antioxidant, and antimicrobial agents .

Neuroprotection and Anti-inflammatory Activity

Some pyrimidine derivatives, which are also structurally similar, have shown neuroprotective and anti-inflammatory activity in human microglia and neuronal cell models . This suggests that Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could potentially have similar effects.

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices . Given the structural similarities, Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could potentially be used in similar applications.

Sensors

These compounds have also been used in the development of sensors . Again, the structural similarities suggest that Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could have similar uses.

Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This suggests that Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could potentially be used in similar ways.

Synthesis of Other Compounds

Pyridine has been used for one-pot, two-component synthesis of other compounds . Given the structural similarities, Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could potentially be used in similar synthetic processes.

Safety and Hazards

The compound is potentially irritating to the eyes, skin, and respiratory tract . Safety precautions include avoiding direct contact and wearing appropriate personal protective equipment during use, including laboratory glasses, gloves, and face shields .

properties

IUPAC Name

ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVFLQFOGOPRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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